

A Technical Guide to 5-Bromo-2-propoxypyridine: Suppliers, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-propoxypyridine**

Cat. No.: **B1292393**

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For researchers, scientists, and professionals in the field of drug development, the procurement of high-quality reagents is a critical determinant of project success. **5-Bromo-2-propoxypyridine** is a key building block in the synthesis of a variety of pharmaceutical compounds. This technical guide provides a comprehensive overview of commercially available **5-Bromo-2-propoxypyridine**, its purity, and detailed experimental protocols for its synthesis, purification, and analysis.

Supplier and Purity Overview

The availability and purity of **5-Bromo-2-propoxypyridine** and its isomers can vary between suppliers. The following table summarizes a selection of suppliers and their listed purities for these compounds. Researchers are advised to request a certificate of analysis from the supplier for lot-specific purity data.

Supplier	Compound Name	Purity	Catalog Number
CP Lab Safety	2-Bromo-5-propoxypyridine	98%	-
Apollo Scientific	2-Bromo-5-propoxypyridine	95%	OR1052322
BLD Pharm	2-Bromo-5-propoxypyridine	-	1144110-15-5
Fisher Scientific	5-Bromo-2-isopropoxypyridine	97%	-

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and purity analysis of **5-Bromo-2-propoxypyridine**. These protocols are based on established chemical principles and can be adapted from procedures for structurally similar compounds.

Synthesis of 5-Bromo-2-propoxypyridine via Nucleophilic Aromatic Substitution

This procedure describes a general method for the synthesis of **5-Bromo-2-propoxypyridine** from 2,5-dibromopyridine and propanol.

Materials:

- 2,5-Dibromopyridine
- Propanol
- Sodium Hydroxide (NaOH)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Deionized Water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 2,5-dibromopyridine in an excess of propanol.
- To this solution, add a stoichiometric equivalent of sodium hydroxide.
- The reaction mixture is then heated to reflux with constant stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.
- The excess propanol is removed under reduced pressure using a rotary evaporator.
- The resulting residue is partitioned between dichloromethane and deionized water.
- The aqueous layer is extracted multiple times with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude **5-Bromo-2-propoxypyridine**.

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.

Materials:

- Crude **5-Bromo-2-propoxypyridine**
- Silica gel (230-400 mesh)
- Hexanes
- Ethyl acetate

Equipment:

- Glass column
- Collection tubes or flasks
- Thin-layer chromatography (TLC) plates and chamber
- UV lamp

Procedure:

- A slurry of silica gel in hexanes is prepared and packed into a glass column.
- The crude **5-Bromo-2-propoxypyridine** is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.
- The solvent is removed, and the dry silica with the adsorbed compound is loaded onto the top of the prepared column.
- The column is eluted with a gradient of ethyl acetate in hexanes, starting with pure hexanes and gradually increasing the polarity.
- Fractions are collected and analyzed by TLC to identify those containing the pure product.

- The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified **5-Bromo-2-propoxypyridine**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the final product can be assessed using reverse-phase HPLC.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size)

Chromatographic Conditions:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
- Gradient: A linear gradient from 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 μ L

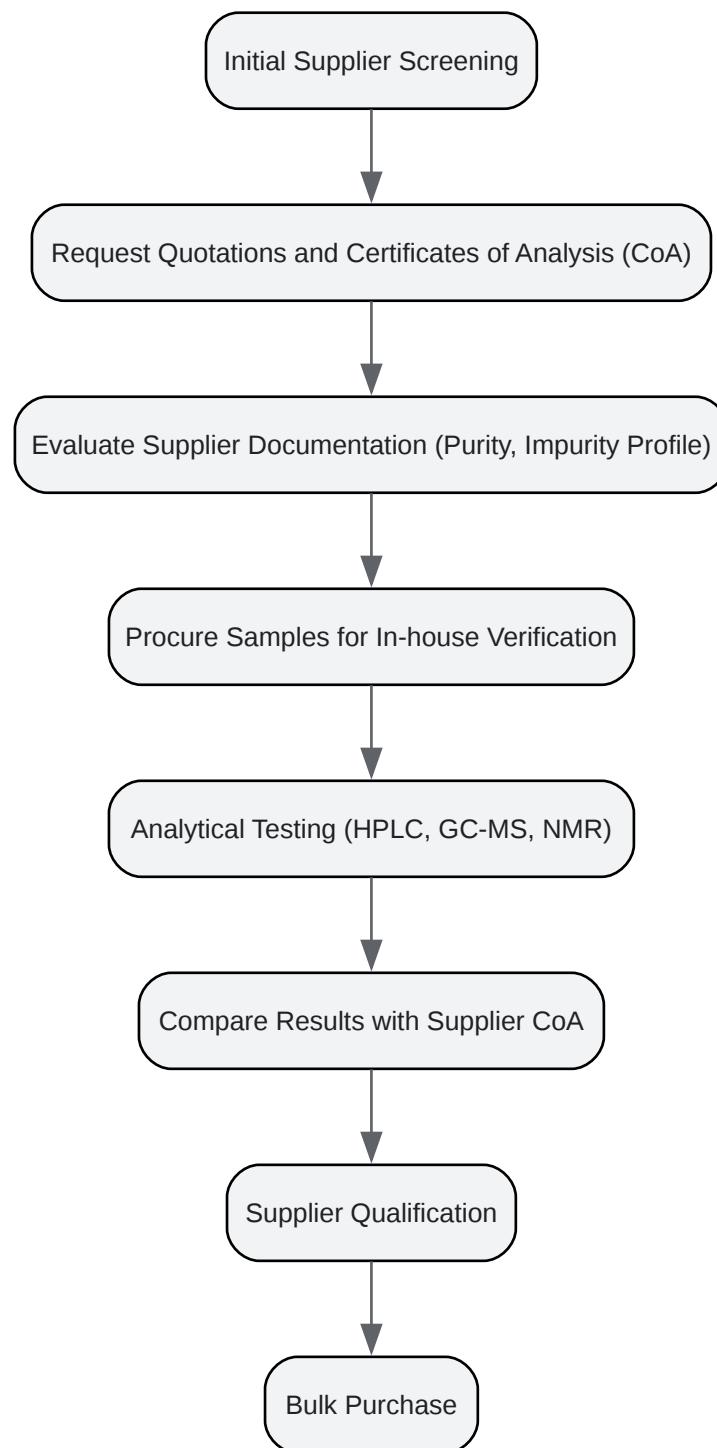
Sample Preparation:

- Accurately weigh approximately 1 mg of the **5-Bromo-2-propoxypyridine** sample.
- Dissolve the sample in 1 mL of acetonitrile.
- Filter the solution through a 0.22 μ m syringe filter prior to injection.

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

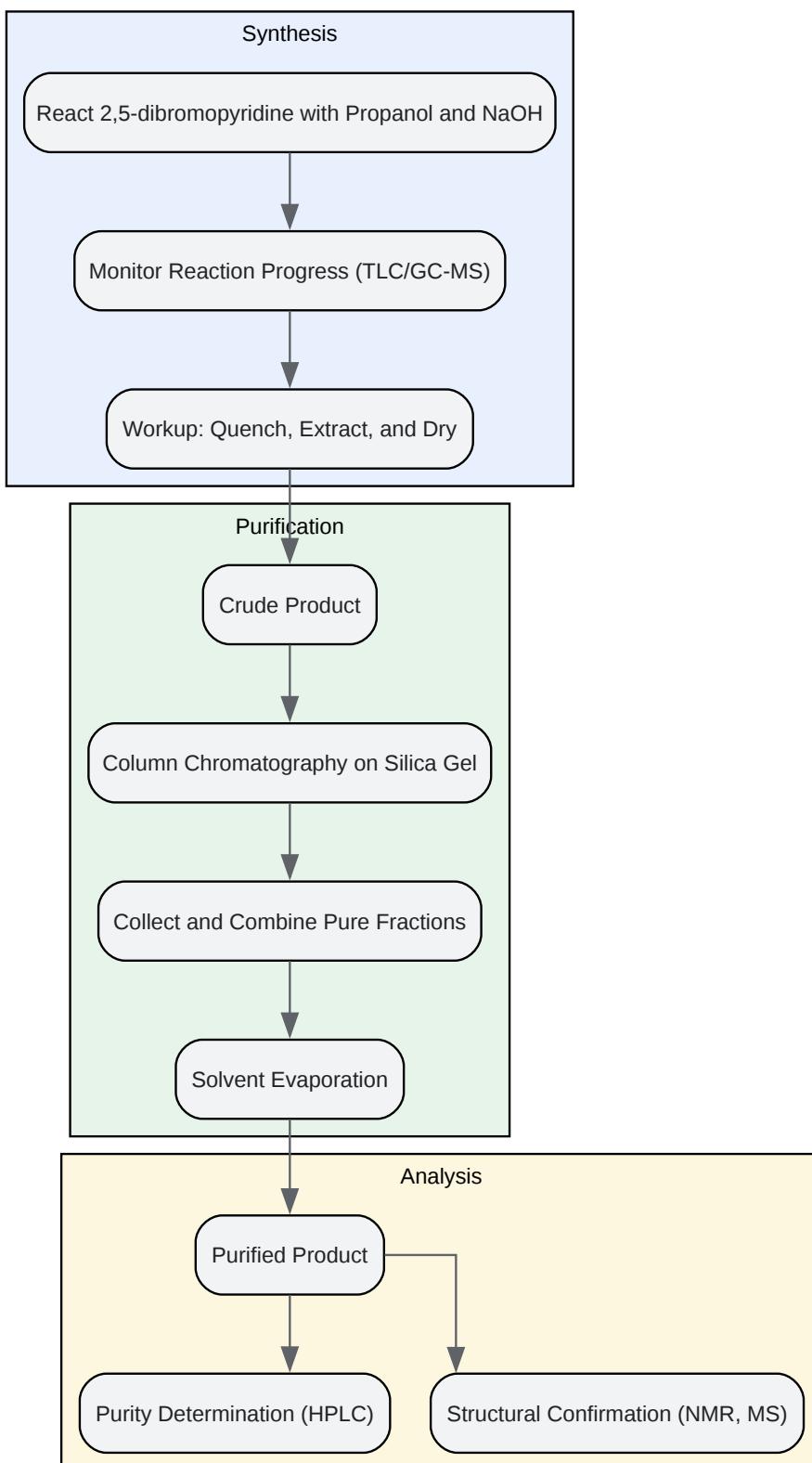
Visualizing Workflows

To aid in the understanding of the processes involved in sourcing and synthesizing **5-Bromo-2-propoxypyridine**, the following diagrams have been generated.



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Caption: Supplier Selection and Qualification Workflow.



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Caption: Synthesis and Purification Workflow.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com